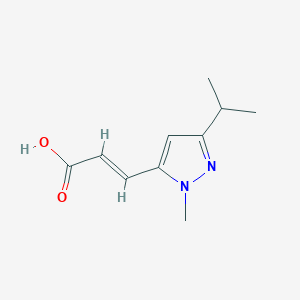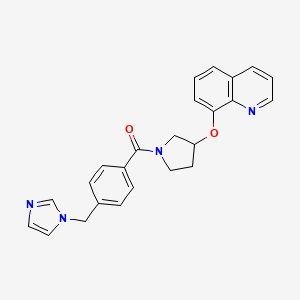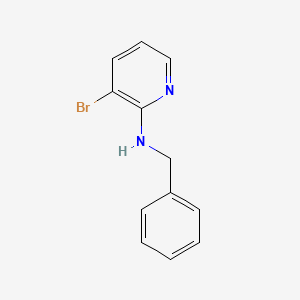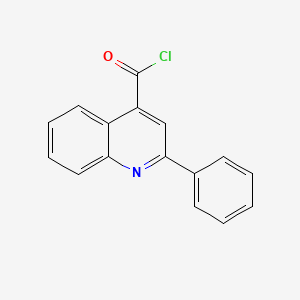
2-Phenylquinoline-4-carbonyl chloride
概要
説明
2-Phenylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C16H10ClNO . It is a solid substance and has a molecular weight of 267.714 . The compound is used in the field of synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (a benzene ring), a quinoline group (a benzene ring fused with a pyridine moiety), and a carbonyl chloride group . The InChI code for this compound is 1S/C16H10ClNO .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 267.714 . .科学的研究の応用
Catalytic Applications
2-Phenylquinoline-4-carbonyl chloride derivatives have been investigated for their role in catalysis. A study on half-titanocene chlorides derived from 2-benzimidazolyl-N-phenylquinoline-8-carboxamide revealed their high catalytic activities in ethylene polymerization and copolymerization with α-olefins (Sun et al., 2010).
Synthesis of Quinoline Derivatives
Various quinoline derivatives have been synthesized using this compound or related compounds. For instance, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile was synthesized and its reactivity towards various agents was studied, highlighting its potential in medicinal chemistry (Elkholy & Morsy, 2006).
Luminescent Materials and Sensing Applications
Studies have focused on the luminescent properties of complexes involving 2-phenylquinoline derivatives. For example, the luminescence of aggregated 2-phenylquinoline in acidic and basic media was explored for potential application as a fluorescent pH sensor and for the detection of 2,4,6-trinitrophenol in water (Maity et al., 2018).
Crystal Structure Analysis
Crystal structure analysis of compounds like 4-phenylquinolin-2-(1H)-one, which can be related to this compound, provides insights into their molecular geometry and potential applications in material science and drug design (Rajnikant et al., 2002).
Electroluminescent Devices
2-Phenylquinoline-based complexes have been studied for their potential in electroluminescent devices. The synthesis and photophysical properties of such complexes indicate their suitability for application in organic light-emitting diodes (OLEDs) (Liu et al., 2014).
Pharmaceutical Applications
While specific research on this compound in pharmaceutical applications is limited, related compounds demonstrate potential in drug discovery. For instance, the synthesis of functionalized dihydroquinolines and quinolines might be relevant in the development of new therapeutic agents (Jalal et al., 2014).
Safety and Hazards
特性
IUPAC Name |
2-phenylquinoline-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO/c17-16(19)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHGMYUEOXZDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2446151.png)
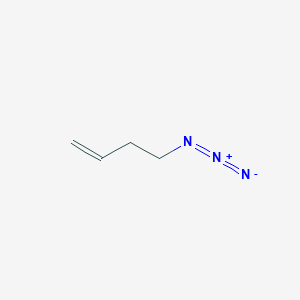
![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2446153.png)
![6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2446154.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2446155.png)
![3-[(5-Azidopyridine-3-carbonyl)amino]cyclobutane-1-carboxylic acid;hydrochloride](/img/structure/B2446157.png)
![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2446159.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2446160.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2446162.png)
